molecular formula C25H24N4O4 B115323 Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate CAS No. 143067-35-0

Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate

Cat. No.: B115323
CAS No.: 143067-35-0
M. Wt: 444.5 g/mol
InChI Key: YCVZLPDMZAYMFV-SLMZUGIISA-N
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Description

Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate is a synthetic organic compound known for its vibrant yellow color. It is commonly used as a dye in various industrial applications, particularly in textiles and plastics. The compound's structure includes a benzyl group, a pyridine ring, and an azo linkage, which contribute to its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by azo coupling[_{{{CITATION{{{_2{benzyl 4- (1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6 .... The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield[_{{{CITATION{{{_2{benzyl 4- (1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6 .... The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can convert the azo linkage into hydrazo or amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydrazo or amino derivatives

  • Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

Chemistry: The compound is used as a model compound in organic synthesis research to study azo coupling reactions and the stability of azo bonds. Biology: It serves as a fluorescent probe in biological studies to track cellular processes and molecular interactions. Medicine: The compound's derivatives are explored for their potential use in photodynamic therapy for cancer treatment. Industry: It is widely used as a dye in textiles, plastics, and inks due to its bright yellow color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can participate in electron transfer reactions. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, leading to fluorescence or color changes that can be detected and measured.

Comparison with Similar Compounds

  • Disperse Yellow 231: Another azo dye with similar applications in textiles and plastics.

  • Benzyl Yellow: A related compound used in similar industrial applications.

Uniqueness: Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate stands out due to its specific chemical structure, which includes a butyl group and a cyano group, contributing to its unique properties and applications.

Properties

IUPAC Name

benzyl 4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-4-14-29-23(30)21(15-26)17(2)22(24(29)31)28-27-20-12-10-19(11-13-20)25(32)33-16-18-8-6-5-7-9-18/h5-13,30H,3-4,14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJILQVVUGZBIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888213
Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75199-13-2, 143067-35-0
Record name Benzoic acid, 4-(2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-, phenylmethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Record name Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate
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Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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